molecular formula C12H27NO B8663353 N-(5-hydroxypentyl) heptylamine

N-(5-hydroxypentyl) heptylamine

Cat. No. B8663353
M. Wt: 201.35 g/mol
InChI Key: KUUIFVQCAWUWEU-UHFFFAOYSA-N
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Patent
US05166214

Procedure details

Part B. To a solution of lithium aluminum hydride (6.7 g, 0.176 mol) in dry tetrahydrofuran (300 mL), a solution of N-heptyl-5-hydroxypentanamide (19.0 g, 0.088 mol) in dry tetrahydrofuran (100 mL) under a nitrogen atmosphere was added dropwise. The reaction mixture was heated to reflux for 18 hours, allowed to cool to room temperature and was poured slowly into a stirred mixture of 10% aqueous sodium sulfate (400 mL) and ice (200 mL). The resulting slurry was filtered through a bed of Celite® and the filtrate was extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to give a viscous yellow oil. The product was crystallized from hexane to give N-(5-hydroxypentyl)-N-heptylamine (15.2 g, 0.075 mol) as a white powder, mp 47°-8°. 1H NMR (CDCl3) δ3.63(t,2H), 2.63(q,4H), 2.39(bs,2H), 1.66-1.24(m,16H), 0.905(t,3H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([NH:14][C:15](=O)[CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[OH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][NH:14][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
19 g
Type
reactant
Smiles
C(CCCCCC)NC(CCCCO)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through a bed of Celite®
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous yellow oil
CUSTOM
Type
CUSTOM
Details
The product was crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
OCCCCCNCCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.075 mol
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.